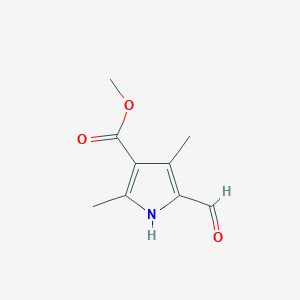

Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

描述

Structural Characterization of Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Molecular Formula and Systematic Nomenclature

This compound possesses the molecular formula C9H11NO3, indicating a compact heterocyclic structure with multiple functional groups. The compound is registered under Chemical Abstracts Service number 58298-68-3 and carries a molecular weight of 181.19 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as this compound, which clearly indicates the positioning of each substituent on the pyrrole ring framework.

The structural formula can be represented through Simplified Molecular Input Line Entry System notation as O=C(C1=C(C)NC(C=O)=C1C)OC, which illustrates the connectivity pattern of atoms within the molecule. The exact molecular mass has been determined to be 181.07400 atomic mass units, providing precise identification for analytical purposes. This molecular composition reflects the presence of three oxygen atoms, one nitrogen atom, and eleven hydrogen atoms arranged around a nine-carbon framework that includes both aromatic and aliphatic carbon centers.

The compound exhibits multiple tautomeric forms due to the presence of the pyrrole nitrogen, though the predominant form under standard conditions maintains the hydrogen atom bonded to the nitrogen at position 1 of the pyrrole ring. The methyl ester functionality at position 3 and the formyl group at position 5 create a unique substitution pattern that influences both the electronic properties and reactivity of the molecule. The dimethyl substitution at positions 2 and 4 further modifies the electronic distribution and steric environment around the pyrrole core.

Crystallographic Analysis and Conformational Isomerism

Crystallographic studies of related ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate provide valuable insights into the solid-state structure and conformational preferences of this compound family. The crystal structure analysis reveals that the molecule adopts an approximately planar conformation, with the root mean square deviation from the mean plane being 0.038 Angstroms for non-hydrogen atoms. This planarity is characteristic of pyrrole derivatives and contributes to the stability of the aromatic system through optimal orbital overlap.

The compound crystallizes in the monoclinic space group P21/n, with specific unit cell parameters that have been determined through single-crystal X-ray diffraction studies. For the ethyl derivative, the unit cell dimensions are a = 3.9830(8) Angstroms, b = 15.572(3) Angstroms, c = 16.213(3) Angstroms, with a beta angle of 96.96(3) degrees. The crystal packing is stabilized by an extensive network of hydrogen bonding interactions, including both nitrogen-hydrogen···oxygen and carbon-hydrogen···oxygen contacts that contribute to the overall stability of the crystalline structure.

The molecular geometry analysis indicates that the formyl group at position 5 adopts a conformation that minimizes steric interactions with the methyl groups at positions 2 and 4. The ester functionality at position 3 shows rotational freedom around the carbon-oxygen bond, leading to conformational flexibility that can be observed in solution-state studies. The crystal structure data suggest that intermolecular interactions play a significant role in determining the preferred conformation in the solid state, with implications for understanding the behavior of the compound in different environments.

Conformational analysis reveals that the molecule can exist in multiple low-energy conformations, primarily differing in the orientation of the ester group and the formyl substituent. The energy barriers between these conformations are relatively low, allowing for rapid interconversion under ambient conditions. This conformational flexibility has important implications for the reactivity and binding properties of the compound in various chemical and biological contexts.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that allow for unambiguous identification of each hydrogen environment within the molecule. The formyl proton appears as a distinctive singlet at approximately 9.60 parts per million, reflecting the electron-withdrawing nature of the carbonyl group and its position adjacent to the pyrrole ring.

The methyl groups at positions 2 and 4 of the pyrrole ring generate separate signals in the proton spectrum, appearing at 2.54 and 2.56 parts per million respectively as singlets. This slight difference in chemical shift reflects the different electronic environments created by the neighboring substituents, with the methyl group at position 2 being influenced by both the pyrrole nitrogen and the ester carbonyl group. The methoxy group of the ester functionality produces a characteristic singlet at approximately 3.85 parts per million, consistent with the electron-withdrawing effect of the adjacent carbonyl carbon.

The pyrrole nitrogen-hydrogen proton exhibits a distinctive chemical shift pattern, typically appearing as a broad singlet between 9.0 and 10.5 parts per million, depending on the solvent system and concentration. This signal often shows broadening due to rapid exchange processes and quadrupolar relaxation effects associated with the nitrogen nucleus. The absence of additional aromatic protons in the spectrum confirms the fully substituted nature of the pyrrole ring, with all carbon positions except the nitrogen-bearing carbon carrying substituents.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with signals distributed across the typical chemical shift ranges for different carbon environments. The carbonyl carbons of both the formyl and ester groups appear in the characteristic downfield region between 165 and 177 parts per million. The aromatic carbons of the pyrrole ring system generate signals in the 110-145 parts per million range, while the methyl carbons appear in the aliphatic region between 10 and 15 parts per million.

Infrared and Mass Spectrometry Profiling

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to the major functional groups present in the molecule. The carbonyl stretching vibrations appear as strong absorptions in the 1700-1750 wavenumber region, with the ester carbonyl typically appearing at higher frequency than the formyl carbonyl due to differences in conjugation and electronic environment. The formyl carbon-hydrogen stretching vibration produces a distinctive absorption pattern around 2800-2900 wavenumbers, often appearing as a doublet due to Fermi resonance effects.

The nitrogen-hydrogen stretching vibration of the pyrrole ring generates a medium to strong absorption band in the 3200-3500 wavenumber region. This band may show some broadening due to hydrogen bonding interactions, particularly in solid-state measurements or concentrated solutions. The aromatic carbon-carbon stretching vibrations contribute to absorptions in the 1400-1600 wavenumber region, while the various carbon-hydrogen bending and stretching modes of the methyl groups produce characteristic patterns in the fingerprint region below 1400 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural identification. The molecular ion peak appears at mass-to-charge ratio 181, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the methoxy group (loss of 31 mass units) and loss of the entire ester functionality (loss of 59 mass units), which are common fragmentation pathways for methyl esters.

Additional fragmentation involves loss of the formyl group (loss of 29 mass units) and various rearrangement processes that are characteristic of substituted pyrrole systems. The base peak in the mass spectrum often corresponds to a fragment formed through alpha-cleavage adjacent to the nitrogen atom, producing a stable pyrrole-containing cation. These fragmentation patterns provide valuable structural information and can be used to distinguish this compound from closely related isomers and derivatives.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Formyl proton | 9.60 parts per million |

| Proton Nuclear Magnetic Resonance | Methyl groups (positions 2,4) | 2.54-2.56 parts per million |

| Proton Nuclear Magnetic Resonance | Methoxy group | 3.85 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbons | 165-177 parts per million |

| Infrared Spectroscopy | Ester carbonyl stretch | 1735-1765 wavenumbers |

| Infrared Spectroscopy | Formyl carbonyl stretch | 1720-1740 wavenumbers |

| Mass Spectrometry | Molecular ion | 181 mass-to-charge ratio |

Comparative Analysis with Related Pyrrole-3-carboxylate Derivatives

Comparative structural analysis with related pyrrole-3-carboxylate derivatives reveals important structure-activity relationships and provides insights into the unique properties of this compound. The parent carboxylic acid, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, shares the same substitution pattern but lacks the ester functionality. This compound exhibits a molecular formula of C8H9NO3 with a molecular weight of 167.16 grams per mole, demonstrating the systematic relationship between the acid and ester forms.

The ethyl ester derivative, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, provides direct comparison for understanding the effects of ester chain length on molecular properties. This compound possesses a molecular formula of C10H13NO3 with increased molecular weight and altered physical properties compared to the methyl ester. Crystallographic studies reveal similar planarity and hydrogen bonding patterns, suggesting that the ester alkyl group length has minimal impact on the overall molecular conformation but may influence intermolecular interactions and solubility properties.

Comparison with methyl 5-formyl-1H-pyrrole-2-carboxylate, an isomeric compound with different substitution pattern, highlights the importance of positional isomerism in pyrrole chemistry. This isomer possesses a molecular formula of C7H7NO3 and lacks the dimethyl substitution, resulting in significantly different electronic properties and reactivity patterns. The altered substitution pattern affects both the nuclear magnetic resonance spectral signatures and the overall chemical behavior of the molecule.

The phenyl-substituted derivative, methyl 5-formyl-4-phenyl-1H-pyrrole-3-carboxylate, represents an example of aromatic substitution effects on the pyrrole core. With a molecular formula of C13H11NO3 and molecular weight of 229.23 grams per mole, this compound demonstrates how aromatic substitution can significantly alter the electronic properties and extend the conjugated system. The phenyl group introduction leads to bathochromic shifts in electronic absorption spectra and modified reactivity patterns compared to the dimethyl-substituted compound.

Analysis of various alkyl ester derivatives reveals systematic trends in physical properties as ester chain length increases. Longer chain esters such as the octyl, dodecyl, and hexadecyl derivatives show progressively increasing melting points and altered solubility profiles while maintaining similar spectroscopic signatures for the pyrrole core structure. These comparisons demonstrate that while the ester functionality can be modified to tune physical properties, the essential structural features of the pyrrole ring system remain consistent across the series.

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| This compound | C9H11NO3 | 181.19 | Reference compound |

| 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | C8H9NO3 | 167.16 | Carboxylic acid instead of ester |

| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | 195.21 | Ethyl ester instead of methyl |

| Methyl 5-formyl-1H-pyrrole-2-carboxylate | C7H7NO3 | 153.14 | No dimethyl substitution, position 2 ester |

| Methyl 5-formyl-4-phenyl-1H-pyrrole-3-carboxylate | C13H11NO3 | 229.23 | Phenyl group at position 4 |

属性

IUPAC Name |

methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-7(4-11)10-6(2)8(5)9(12)13-3/h4,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZHXHJRMZVHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483355 | |

| Record name | Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58298-68-3 | |

| Record name | Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate typically follows a multi-step process involving formylation and esterification reactions starting from suitably substituted pyrrole precursors.

Vilsmeier-Haack Formylation:

The pivotal step is the introduction of the formyl group at the 5-position of the pyrrole ring. This is commonly achieved by treating 2,4-dimethyl-1H-pyrrole-3-carboxylic acid with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This reaction selectively installs the formyl group at the 5-position under controlled temperatures, typically at 0–5°C initially, followed by warming to room temperature or slightly elevated temperatures to complete the reaction.Esterification:

After formylation, the resulting 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid undergoes esterification with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This step converts the carboxylic acid to the methyl ester, yielding the target compound.

Reaction Scheme Summary:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Formylation (Vilsmeier-Haack) | 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, POCl3, DMF, 0–25°C | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid |

| 2 | Esterification | Methanol, acid catalyst, reflux | This compound |

This synthetic route is well-established and provides good yields with high regioselectivity for the formyl group introduction.

Industrial and Continuous Flow Synthesis

Recent advances have focused on improving the efficiency and sustainability of the synthesis through continuous flow chemistry.

Continuous Flow Processing:

A 2020 master's thesis demonstrated the translation of a traditional five-step batch synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (the acid precursor) into a continuous flow process using commercial microreactors. This approach significantly enhanced reaction yields, selectivity, and reduced reaction times and energy consumption compared to batch methods. The continuous flow method also minimizes environmental impact and operational costs, making it attractive for pharmaceutical manufacturing, especially for intermediates in anti-cancer drug synthesis such as sunitinib.Advantages of Continuous Flow:

- Improved heat and mass transfer

- Precise control over reaction parameters

- Enhanced safety for handling reactive intermediates

- Scalability and reproducibility

The continuous flow synthesis involves optimization of each individual reaction step, including formylation and subsequent transformations, to maximize efficiency.

Alternative Synthetic Approaches and Precursors

Starting Materials:

Some syntheses begin from commercially available tert-butyl acetoacetate derivatives, which are transformed into pyrrole intermediates through condensation and cyclization steps before formylation. This approach allows access to various substituted pyrroles, including ethyl and methyl esters of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives.Reaction Conditions:

Reaction times vary from several minutes in continuous flow to hours in batch processes, with temperature control critical for selectivity. Solvent choice (e.g., methanol for esterification, DMF for formylation) and acid catalysts are optimized based on scale and desired purity.

Data Table: Summary of Preparation Methods

Research Findings and Optimization Insights

- The formylation step is highly sensitive to temperature and reagent stoichiometry; excess POCl3 or prolonged reaction time can lead to overreaction or side products.

- Esterification efficiency depends on catalyst choice and methanol purity; acid catalysts like sulfuric acid provide faster conversion.

- Continuous flow methods allow fine-tuning of residence time and temperature, significantly improving selectivity and yield, as well as reducing by-products formation.

- Purification typically involves crystallization or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

化学反应分析

Types of Reactions: Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: 5-carboxy-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Reduction: 5-hydroxymethyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. It has been investigated for its potential to treat neurological disorders due to its ability to modulate biochemical pathways. Studies have shown that derivatives of this compound exhibit promising antimicrobial and anticancer properties, making it a valuable precursor in drug development .

Organic Electronics

Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is utilized in the development of organic semiconductors. Its unique electronic properties enhance the performance of devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into electronic materials can improve charge transport and stability .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and metabolic pathways. Its structure allows for interactions with various cellular targets, which can lead to significant insights into metabolic regulation and disease mechanisms. Case studies have demonstrated its efficacy in inhibiting specific enzymes involved in cancer progression .

Polymer Chemistry

As a building block in polymer chemistry, this compound contributes to the creation of novel polymers with unique properties. These polymers are useful in coatings, adhesives, and materials science applications. The compound's reactivity allows for functionalization that can tailor polymer characteristics for specific industrial needs .

Agrochemicals and Food Industry

The compound is also explored for its potential applications in agrochemicals and as a flavoring agent or preservative in the food industry. Its natural origins make it an attractive alternative to synthetic additives, aligning with current trends toward natural products in food processing .

Case Studies and Research Findings

作用机制

The mechanism of action of methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins .

相似化合物的比较

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Structural Differences: Replacing the methyl ester with an ethyl ester results in a homologous compound (CAS 2199-59-9, C10H13NO3, MW 195.22) . Synthesis: Synthesized via analogous formylation and condensation reactions, with ethyl ester precursors . Physical Properties:

- Crystal Structure: Monoclinic (space group P21/n), planar molecular geometry stabilized by N–H⋯O and C–H⋯O hydrogen bonds .

- Applications: Used as a precursor for amide derivatives (e.g., N-cyclohexylcarboxamide) in drug discovery .

Pyrrole Derivatives with Varied Substituent Positions

Ethyl 3-formyl-1H-pyrrole-2-carboxylate (CAS 36131-43-8) and Methyl 5-formyl-1H-pyrrole-2-carboxylate (CAS 1197-13-3) exhibit structural similarities but differ in substituent positions:

- Formyl Position : Formyl at position 3 or 2 (vs. 5 in the target compound) alters electronic distribution and reactivity.

- Reactivity : The 5-formyl group in the target compound facilitates regioselective condensation, whereas derivatives with formyl groups at other positions may show divergent reaction pathways .

Derivatives with Alternative Ester Groups

Methyl 4-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS 67858-47-3) and Ethyl 4-acetyl-1H-pyrrole-2-carboxylate (CAS 119647-69-7) highlight the impact of ester and functional group variations:

生物活性

Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key reactions:

- Formation of Pyrrole Derivative : The compound is synthesized through the Vilsmeier-Haack formylation reaction, where 2,4-dimethyl-1H-pyrrole-3-carboxylic acid is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 5-position.

- Esterification : The resulting carboxylic acid is then esterified using methanol and an acid catalyst to yield the methyl ester form.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

| Pseudomonas aeruginosa | 10 |

The compound's mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways, which is crucial for its antibacterial and antifungal effects .

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Assessment

In a study assessing cytotoxicity against human melanoma cells, the compound showed an IC50 value of approximately 44.63 µM, indicating a moderate level of potency compared to established chemotherapeutics . Further analysis revealed that it can induce cell cycle arrest in the S phase and promote apoptosis, suggesting a multifaceted mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the formyl group at the 5-position plays a critical role in enhancing its interaction with biological targets. Modifications at this position have been shown to significantly affect the compound's potency and selectivity against various pathogens.

Applications

Given its promising biological activities, this compound has potential applications in several fields:

- Pharmaceutical Development : As an antimicrobial and anticancer agent, it may serve as a lead compound for drug development targeting infections and tumors.

- Organic Electronics : Its unique chemical properties make it suitable for applications in organic semiconductors and electronic devices .

- Biochemical Research : It is utilized in enzyme inhibition studies, contributing to advancements in understanding metabolic pathways.

常见问题

Q. What are the established synthetic routes for Methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, and what are their key intermediates?

The compound is synthesized via Vilsmeier–Haack formylation of ethyl/methyl pyrrole-3-carboxylate precursors. A common intermediate is ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-59-9), which undergoes esterification or transesterification to yield the methyl ester derivative. Key steps include:

Q. How is the compound characterized structurally, and what crystallographic data are available?

Single-crystal X-ray diffraction (SCXRD) confirms the planar molecular geometry. For the ethyl analog (closely related), the crystal system is monoclinic (space group P2₁/n) with unit cell parameters:

- a = 3.9830 Å, b = 15.572 Å, c = 16.213 Å, β = 96.96°, V = 998.2 ų. Hydrogen bonds (N–H⋯O and C–H⋯O) stabilize the lattice . Refinement uses SHELX software (e.g., SHELXL for small-molecule structures), with reliability factors R = 0.083 and wR = 0.191 .

Q. What spectroscopic methods are used to validate the compound’s purity and functional groups?

- ¹H/¹³C NMR : Signals at δ 2.33–2.43 ppm (methyl groups), δ 9.52 ppm (formyl proton), and δ 164.4 ppm (ester carbonyl) .

- IR : Peaks at ~1698 cm⁻¹ (C=O stretch) and ~3338 cm⁻¹ (N–H stretch) confirm functional groups .

- Mass spectrometry : ESI-MS shows [M+H⁺] at m/z 195.22 (exact mass confirmed via HRMS) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of formylation in pyrrole derivatives?

The Vilsmeier–Haack reaction employs DMF/POCl₃ to introduce the formyl group at the C5 position. Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while steric effects from methyl groups at C2/C4 direct formylation to C5. Optimization requires:

Q. What computational methods support the analysis of electronic properties and reaction mechanisms for this compound?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) calculate:

- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Electrostatic potential maps for hydrogen-bonding interactions.

- Transition-state geometries for condensation reactions (e.g., with acetophenones) .

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?

Use SHELXL constraints:

Q. What strategies improve the antimicrobial activity of derivatives synthesized from this compound?

Structure-activity relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., –CN, –NO₂) on the phenyl ring of acetophenone derivatives enhance activity.

- Substitution at C5 (formyl group) is critical for binding to microbial enzymes.

- In vitro assays (MIC values) against S. aureus and E. coli guide optimization .

Methodological Considerations

Q. How to address low yields in the condensation step with acetophenone derivatives?

- Use microwave-assisted synthesis to reduce reaction time (from 12 h to 30 min).

- Optimize base concentration (e.g., KOH) to balance nucleophilic attack and ester hydrolysis .

Q. What precautions are necessary for handling air-sensitive intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。